Superior Progression-Free Survival Benefit in Ovarian Cancer Maintenance Therapy Compared to Placebo
In the pivotal Phase III FLAMES trial, Senaparib as a monotherapy maintenance treatment demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to a placebo control. The hazard ratio for disease progression or death was 0.43, representing a 57% reduction in risk [1]. The benefit was observed irrespective of BRCA mutation or homologous recombination deficiency (HRD) status [1].
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | Median PFS: Not Reached (NR); 12-month PFS rate: 72.2%; 24-month PFS rate: 63.0% |
| Comparator Or Baseline | Placebo: Median PFS: 13.6 months; 12-month PFS rate: 53.7%; 24-month PFS rate: 31.3% |
| Quantified Difference | Hazard Ratio (HR) 0.43 (95% CI, 0.32-0.58; P < 0.0001) |
| Conditions | Phase III, randomized, double-blind, placebo-controlled FLAMES trial (NCT04169997) in 404 patients with newly diagnosed advanced ovarian cancer following response to first-line platinum-based chemotherapy. |
Why This Matters
This is the definitive clinical evidence differentiating Senaparib's efficacy in a broad, biomarker-unselected patient population, directly supporting its approved indication and providing a clear benchmark for clinical and translational research.
- [1] Wu X, Liu J, et al. Senaparib as first-line maintenance therapy in advanced ovarian cancer: a randomized phase 3 trial. Nature Medicine. 2024;30(6):1612-1621. View Source
